1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Description
1,4,7,11-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione is a nitrogen-rich tricyclic heterocyclic compound characterized by a 12-membered fused ring system containing four nitrogen atoms and two ketone groups. Its IUPAC name reflects its complex bicyclic structure, with a molecular formula of C₈H₄N₄O₂ and a molecular weight of 188.146 g/mol . The compound belongs to the class of imidazo[1,2-a;1',2'-d]pyrazine diones, featuring a planar aromatic system that enables π-π stacking interactions, making it relevant in medicinal chemistry for drug design . Its SMILES notation (O=C1N2C=CN=C2C(=O)N2C=CN=C12) and InChIKey (SCHCQSDINJJQCW-UHFFFAOYSA-N) highlight its structural uniqueness .
Properties
CAS No. |
99560-60-8 |
|---|---|
Molecular Formula |
C8H4N4O2 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-3-9-4-12(5)8(14)6-10-1-2-11(6)7/h1-4H |
InChI Key |
HGDBGZYMSNSINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N3C=NC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, theoretical studies and computational methods can guide us. Researchers often explore various strategies to synthesize novel compounds like this one.
Industrial Production:: Unfortunately, there isn’t a well-established industrial production method for 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione due to its specialized nature. research in this area could lead to scalable processes.
Chemical Reactions Analysis
Reactivity:: 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione likely undergoes various reactions, including:
Oxidation: Oxidative transformations could modify its functional groups.
Reduction: Reduction reactions might alter its double bonds.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxone (potassium peroxymonosulfate) under mild conditions.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution using appropriate nucleophiles.
Major Products:: The products formed during these reactions would vary based on the specific reaction conditions and substituents used.
Scientific Research Applications
1,4,7,11-tetrazatricyclo[730
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
1,6,7,12-Tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol (CAS MM1491)
- Molecular Formula : C₈H₈N₄O₂
- Key Differences : Replaces the two ketone groups with hydroxyl (-OH) groups.
- Impact : The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ketone-containing parent compound. However, this substitution reduces electrophilicity, limiting reactivity in nucleophilic addition reactions .
4-Methyl-1,7-Diazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione
- Molecular Formula : C₉H₈N₂O₂
- Key Differences : Contains a methyl group at position 4 and only two nitrogen atoms in the ring system.
- The reduced nitrogen content decreases hydrogen-bonding capacity, which may lower binding affinity to enzymatic targets .
Ring System and Size Variations
5,7,11,13-Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene (Pemigatinib Core)
- Structure : A 13-membered tricyclic system with four nitrogen atoms.
- Impact : The larger ring size in pemigatinib allows for greater conformational flexibility, which is critical for kinase inhibition (e.g., FGFR1-3 targeting). The additional methylene group in the trideca system accommodates bulkier substituents, a feature exploited in anticancer drug design .
Tricyclo[4.2.2.2²,⁵]dodeca-3,7,9,11-tetraene Scaffold
- Structure : A 12-membered fused ring system with two bridging ethylene groups.
- Such reactivity is leveraged in synthetic intermediates but poses challenges in pharmaceutical formulation .
Biological Activity
1,4,7,11-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione (commonly referred to as diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride) is a complex organic compound with significant potential in biochemical applications due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is C8H4N4O2·2HCl. It possesses a distinctive arrangement of nitrogen and carbon atoms that contributes to its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| IUPAC Name | 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione; dihydrochloride |
| Molecular Formula | C8H4N4O2·2HCl |
| InChI Key | JDFOVNMCCJAZEY-UHFFFAOYSA-N |
The biological activity of 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is primarily mediated through its interactions with various enzymes and biomolecules:
- Enzyme Interaction : The compound can bind to active sites or allosteric sites of enzymes. This binding can either inhibit or activate enzyme activity by inducing conformational changes that affect catalytic efficiency.
- Gene Expression Modulation : It has been reported to influence gene expression by interacting with transcription factors or regulatory proteins involved in the transcriptional machinery.
In Vitro Studies
Research has shown that 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione exhibits varying effects on cellular functions based on concentration and exposure duration:
- Cell Growth and Differentiation : In cell culture studies, the compound has demonstrated the ability to enhance metabolic activity at lower concentrations while exhibiting cytotoxic effects at higher doses.
- Metabolic Pathways : It influences several metabolic pathways by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.
In Vivo Studies
Animal model studies have provided insights into the dosage-dependent effects of this compound:
- Dosage Effects : At lower doses (e.g., 1–10 mg/kg), beneficial effects such as improved immune response have been observed; however, at higher doses (above 20 mg/kg), adverse effects including organ toxicity were noted.
Case Study 1: Immunomodulatory Effects
A study conducted on mice demonstrated that administration of 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione enhanced the immune response by increasing the production of cytokines involved in inflammation and immune regulation.
Case Study 2: Anticancer Potential
In a preliminary study involving cancer cell lines (e.g., HeLa cells), the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
